5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
SALOR-INT L231746-1EA, also known by its IUPAC name 3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.371. This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L231746-1EA typically involves the reaction of 2-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of SALOR-INT L231746-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of cleanroom facilities and cGMP (current Good Manufacturing Practice) standards is essential to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L231746-1EA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
SALOR-INT L231746-1EA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L231746-1EA involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group are crucial for its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
- 3-(2-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
- 3-(2-methoxyphenyl)-4-[(E)-(3-aminophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Uniqueness
SALOR-INT L231746-1EA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
478257-00-0 |
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Molecular Formula |
C16H13N5O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O3S/c1-24-14-8-3-2-7-13(14)15-18-19-16(25)20(15)17-10-11-5-4-6-12(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
InChI Key |
KOPUVTMBPXIQQP-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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